molecular formula C15H21BN2O3 B596986 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1256360-14-1

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B596986
CAS No.: 1256360-14-1
M. Wt: 288.154
InChI Key: MBNXZYJYGJNABY-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 12563-14-1) is a high-purity indazole-based boronic ester with a molecular formula of C15H21BN2O3 and a molecular weight of 288.15 g/mol . This compound is supplied with a typical purity of 98% and serves as a versatile and critical building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it acts as a robust boronic ester partner for the formation of carbon-carbon bonds with various aromatic halides. This reaction is a cornerstone in medicinal chemistry and drug discovery for the construction of biaryl systems, which are common scaffolds in many pharmaceutical agents and functional materials . The 1-(methoxymethyl) substitution on the indazole ring can modulate the compound's electronic properties and steric profile, potentially enhancing its reactivity and providing a handle for further functionalization. The pinacol boronic ester group offers improved stability compared to the corresponding boronic acid, facilitating easier handling and storage while maintaining high reactivity under appropriate coupling conditions. This reagent is intended for research applications in chemical, agrochemical, and pharmaceutical development, including screening for biological activities and evaluating performance in catalytic systems . Handling and Usage Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-9-17-18(10-19-5)13(11)8-12/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNXZYJYGJNABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682333
Record name 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-14-1
Record name 1H-Indazole, 1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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URL https://commonchemistry.cas.org/detail?cas_rn=1256360-14-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

  • Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf) or XPhos

  • Base: Potassium acetate (KOAc) or triethylamine (Et₃N)

  • Solvent: 1,4-Dioxane or dimethylformamide (DMF)

  • Temperature: 80–100°C for 12–24 hours

Yield: 72–85% after column chromatography.

Key Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester. The MOM group remains stable under these conditions due to its resistance to nucleophilic attack.

Direct C–H Borylation of Protected Indazoles

For substrates lacking pre-installed halogens, iridium-catalyzed C–H borylation offers a regioselective alternative. This method employs [Ir(OMe)(COD)]₂ (COD = cyclooctadiene) with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as a ligand, enabling borylation at the C6 position of 1-(methoxymethyl)-1H-indazole.

Optimization Parameters

  • Catalyst Loading: 3–5 mol% Ir complex

  • Boron Source: B₂Pin₂ (1.5 equiv)

  • Solvent: tert-Butyl methyl ether (TBME) or dichloromethane (DCM)

  • Temperature: 60–80°C for 6–8 hours

Yield: 65–78% (GC-MS conversion >90%).

Advantages and Limitations

  • Advantages: Avoids halogenation steps; high functional group tolerance.

  • Limitations: Requires anhydrous conditions; competing borylation at C4/C7 positions may occur without steric directing groups.

Sequential Protection-Borylation Using Hydrazone Intermediates

Arylhydrazones serve as precursors for indazole ring formation via silver-mediated intramolecular oxidative C–H amination. Starting with 2-bromo-4-(methoxymethyl)benzaldehyde, condensation with methylhydrazine generates a hydrazone intermediate. Treatment with AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane at 80°C induces cyclization to form 6-bromo-1-(methoxymethyl)-1H-indazole, followed by Miyaura borylation.

Critical Steps and Conditions

  • Hydrazone Formation:

    • Hydrazine: Methylhydrazine (1.2 equiv)

    • Solvent: Ethanol, reflux, 4 hours.

  • Oxidative Cyclization:

    • Oxidant: AgNTf₂ (2.0 equiv), Cu(OAc)₂ (0.5 equiv)

    • Temperature: 80°C, 24 hours.

  • Borylation: As described in Section 1.

Overall Yield: 58–63% (two steps).

One-Pot Indazole Synthesis and Functionalization

Recent advances enable the integration of indazole core formation and boronate installation in a single reaction vessel. Aryl triflates derived from 2-(methoxymethyl)aniline undergo aryne annulation with dialkylhydrazones, producing 1-(methoxymethyl)-1H-indazole derivatives. Subsequent in situ borylation using Pd catalysis completes the synthesis.

Procedure Highlights

  • Aryne Precursor: o-(Trimethylsilyl)phenyl triflate (1.1 equiv)

  • Base: CsF (3.0 equiv)

  • Borylation Agent: B₂Pin₂ (1.2 equiv), Pd(OAc)₂ (2 mol%)

  • Solvent: Acetonitrile, 65°C, 10 hours.

Yield: 70–75% (one-pot).

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Range
Suzuki-Miyaura CouplingHigh reproducibilityRequires halogenated precursors72–85%
C–H BorylationStep economySensitivity to moisture65–78%
Hydrazone CyclizationModular hydrazone designMulti-step sequence58–63%
One-Pot SynthesisReduced purification stepsNarrow substrate scope70–75%

Chemical Reactions Analysis

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved in its action depend on the specific context in which the compound is used, such as in catalysis or as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous indazole-based boronate esters, focusing on structural variations, physicochemical properties, synthetic accessibility, and applications.

Substituent Variations at the N1 Position
Compound Name N1 Substituent Molecular Weight (g/mol) Purity (%) Key Applications Reference
Target Compound Methoxymethyl 288.15 N/A Suzuki coupling, PET tracer precursor
1-Isopropyl-6-(pinacol boronate)-1H-indazole Isopropyl 272.15 95 Small-molecule modulators
1,3-Dimethyl-6-(pinacol boronate)-1H-indazole Methyl (N1, C3) 272.15 96 Antimicrobial agents
1-(Tetrahydro-2H-pyran-2-yl)-6-(pinacol boronate)-1H-indazole Tetrahydropyranyl 342.24 97 PROTAC synthesis

Key Findings :

  • The methoxymethyl group in the target compound enhances solubility in polar solvents compared to the hydrophobic isopropyl or tetrahydropyranyl groups, making it advantageous for aqueous-phase reactions .
  • The 1,3-dimethyl analog exhibits reduced steric hindrance, favoring higher yields (40–96%) in cross-coupling reactions compared to bulkier derivatives .
Boronate Ester Positional Isomers
Compound Name Boronate Position Molecular Weight (g/mol) Suzuki Coupling Yield (%) Reference
Target Compound C6 288.15 N/A
5-(Pinacol boronate)-1H-indazole C5 274.12 60–75
4-(Pinacol boronate)-1H-indazole C4 274.12 30–50

Key Findings :

  • C6-substituted derivatives (e.g., the target compound) generally exhibit superior regioselectivity in Suzuki couplings compared to C4 or C5 analogs due to reduced steric clash with catalysts .
  • C5-substituted isomers show moderate yields (60–75%) but are less thermodynamically stable due to unfavorable resonance effects .
Functionalized Derivatives
Compound Name Additional Functional Group Molecular Weight (g/mol) Application Reference
Target Compound None 288.15 Intermediate
Methyl 6-(pinacol boronate)-1H-indazole-3-carboxylate Carboxylate ester 316.14 Fluorescent probe synthesis
1-Methyl-5-(pinacol boronate)-7-(trifluoromethyl)-1H-indazole Trifluoromethyl 330.13 Kinase inhibitor development

Key Findings :

  • The carboxylate ester derivative (316.14 g/mol) enables conjugation with biomolecules for imaging applications but requires stringent anhydrous conditions due to ester hydrolysis susceptibility .
  • Trifluoromethyl-substituted analogs (e.g., 330.13 g/mol) display enhanced metabolic stability, making them preferred in lead optimization for kinase inhibitors .
Radiopharmaceutical Relevance
  • Unlike the target compound, 6-(pinacol boronate)-1H-indole derivatives (e.g., tert-butyl carboxylates) are explicitly used for radiofluorination in PET tracers targeting tauopathies . This suggests that indazole-based boronate esters may require further validation for in vivo stability.

Biological Activity

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1256360-14-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an indazole core substituted with a methoxymethyl group and a dioxaborolane moiety. The molecular formula is C13H19BN2O3C_{13}H_{19}BN_{2}O_{3}, with a molecular weight of approximately 244.10 g/mol. Its physical properties include a liquid or semi-solid state at room temperature and a purity level of 97% .

Research indicates that compounds containing dioxaborolane groups often exhibit unique interactions with biological targets due to their ability to form boron complexes. This property may enhance the compound's activity against specific enzymes or receptors involved in disease pathways.

Potential Mechanisms:

  • Enzyme Inhibition: Dioxaborolanes can act as reversible inhibitors of various enzymes, potentially affecting metabolic pathways.
  • Targeting Kinases: Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases, which are crucial in cancer biology.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several studies:

Case Studies:

  • Anticancer Activity:
    • A study demonstrated that indazole derivatives exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis. The presence of the dioxaborolane moiety may enhance this effect through increased cellular uptake or improved binding affinity to target proteins .
  • Antimicrobial Properties:
    • Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions .
  • Neuroprotective Effects:
    • Research on related indazole compounds has indicated neuroprotective properties in models of neurodegenerative diseases. The proposed mechanism involves reducing oxidative stress and modulating neuroinflammatory pathways .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; selective cytotoxicity observed
Antimicrobial EffectsEffective against specific bacterial strains; mechanism under investigation
NeuroprotectionReduces oxidative stress; potential therapeutic applications in neurodegeneration

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated indazole precursor (e.g., 6-bromo-1-(methoxymethyl)-1H-indazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is required to isolate the boronate ester product.

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boron integration (e.g., absence of Br signals post-coupling).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 288.1546 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) can resolve steric effects from the methoxymethyl and pinacol boronate groups .

Q. What are the typical applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a versatile boronate ester intermediate in:

  • Suzuki-Miyaura Couplings : To introduce the indazole scaffold into biaryl structures for kinase inhibitor development .
  • Prodrug Design : The boronate group enables conjugation with bioactive moieties via pH-sensitive or oxidative cleavage strategies.

Advanced Research Questions

Q. How can steric hindrance from the methoxymethyl group impact cross-coupling efficiency, and how is this mitigated?

  • Methodological Answer : The methoxymethyl group at the 1-position introduces steric bulk, potentially slowing transmetallation in Suzuki reactions. Strategies to improve yields include:

  • Catalyst Optimization : Use of bulky ligands (e.g., SPhos or RuPhos) to stabilize the palladium center .
  • Temperature Modulation : Elevated reaction temperatures (e.g., 100–110°C) to overcome activation barriers.
  • Microwave-Assisted Synthesis : Reduced reaction times (1–4 hours) while maintaining efficiency .

Q. What computational methods are employed to predict the reactivity of this compound in catalytic cycles?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the boronate and methoxymethyl groups. Key parameters include:

  • Boron Oxidation State : Confirming sp² hybridization for effective transmetallation.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior in cross-couplings.
  • Solvent Effects : COSMO-RS simulations to optimize solvent polarity for catalytic steps .

Q. How do conflicting crystallographic data arise in structural studies, and how are they resolved?

  • Methodological Answer : Discrepancies in X-ray data (e.g., bond length variations in the dioxaborolane ring) may stem from:

  • Disorder in Crystal Packing : Refinement using SHELXL with restraints for boron-oxygen bonds .
  • Thermal Motion Artifacts : Low-temperature data collection (e.g., 100 K) to reduce atomic displacement parameters.
  • Validation Tools : Cross-checking with CIF validation reports (e.g., using PLATON) to ensure geometric accuracy .

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